molecular formula C17H13Cl2N3O4 B12055413 Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate CAS No. 357267-31-3

Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate

Cat. No.: B12055413
CAS No.: 357267-31-3
M. Wt: 394.2 g/mol
InChI Key: GKLZDDFETDDZGX-AWQFTUOYSA-N
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Description

Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C17H13Cl2N3O4 and a molecular weight of 394.217 This compound is known for its unique chemical structure, which includes a dichloroanilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific substitution pattern on the anilino group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

357267-31-3

Molecular Formula

C17H13Cl2N3O4

Molecular Weight

394.2 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H13Cl2N3O4/c1-26-17(25)11-4-2-10(3-5-11)9-20-22-16(24)15(23)21-12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,21,23)(H,22,24)/b20-9+

InChI Key

GKLZDDFETDDZGX-AWQFTUOYSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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